[(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine
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Overview
Description
[(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine is an organic compound that features a bromine atom, a butoxy group, and a sulfonyl group attached to a phenyl ring, with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine typically involves multiple steps, starting with the bromination of a phenyl ring followed by the introduction of a butoxy group. The sulfonyl group is then added through sulfonation, and finally, the dimethylamine group is introduced. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
[(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a potential pharmaceutical intermediate.
Medicine: It may have applications in drug development and as a precursor for bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the dimethylamine group can act as a nucleophile, facilitating various chemical reactions. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromophenyl)sulfonyl]dimethylamine
- [(4-Butoxyphenyl)sulfonyl]dimethylamine
- [(4-Bromo-3-methylphenyl)sulfonyl]dimethylamine
Uniqueness
[(4-Bromo-3-butoxyphenyl)sulfonyl]dimethylamine is unique due to the combination of the bromine atom, butoxy group, and sulfonyl group on the phenyl ring. This unique structure imparts specific chemical properties and reactivity that differentiate it from similar compounds.
Properties
Molecular Formula |
C12H18BrNO3S |
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Molecular Weight |
336.25 g/mol |
IUPAC Name |
4-bromo-3-butoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-5-8-17-12-9-10(6-7-11(12)13)18(15,16)14(2)3/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
MBIJAXRYLIMFQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Br |
Origin of Product |
United States |
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